3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Kinase inhibitor design Structure-based drug design Regioisomeric differentiation

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926253-76-1) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry with demonstrated pharmacological activities spanning anticancer, antidiabetic, trypanocidal, anti-inflammatory, and kinase-inhibitory applications. The compound features a carboxylic acid at the 5-position of the bicyclic core, with a methyl group at C-3 and a phenyl ring at N-1, yielding a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g/mol.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 926253-76-1
Cat. No. B3389479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS926253-76-1
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C=N2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C14H11N3O2/c1-9-12-7-10(14(18)19)8-15-13(12)17(16-9)11-5-3-2-4-6-11/h2-8H,1H3,(H,18,19)
InChIKeyYDVRVCCBEKXNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926253-76-1): Core Scaffold Identity and Procurement-Relevant Characteristics


3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926253-76-1) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry with demonstrated pharmacological activities spanning anticancer, antidiabetic, trypanocidal, anti-inflammatory, and kinase-inhibitory applications [1]. The compound features a carboxylic acid at the 5-position of the bicyclic core, with a methyl group at C-3 and a phenyl ring at N-1, yielding a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g/mol. It is commercially available from multiple global vendors (Santa Cruz Biotechnology, Enamine, Amadis Chemical, AKSci, CymitQuimica/Biosynth, Leyan) at purities of 95–97% . Predicted physicochemical parameters include a logP of 2.89, a melting point of 278–280 °C, and a pKa of 3.97 ± 0.30 .

Why 3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Cannot Be Interchanged with Regioisomeric or N-Substituted Pyrazolopyridine Carboxylic Acid Analogs


Within the pyrazolo[3,4-b]pyridine carboxylic acid family, both the position of the carboxylic acid (C-4, C-5, or C-6) and the identity of N-1 and C-3 substituents fundamentally alter binding-mode geometry, physicochemical properties, and downstream derivatization outcomes. The 5-carboxylic acid regioisomer positions amide-linked substituents toward solvent-exposed regions in kinase ATP-binding pockets, whereas the 4-carboxylic acid isomer directs substituents into different spatial orientations within the same pocket [1]. The 1-phenyl substituent contributes a logP of 2.89, distinguishing it from the less lipophilic N-methyl analog (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, MW 191.19, logP ~1.14) , with implications for membrane permeability and protein binding. Furthermore, the 3-methyl-1-phenyl substitution pattern is specifically present in published antidiabetic, trypanocidal, and kinase-inhibitory derivatives, meaning that replacement with an unsubstituted or differently substituted core would sever the demonstrated structure–activity relationships [2][3]. These regioisomeric and substituent-dependent differences preclude generic interchange without risking loss of potency, selectivity, or synthetic tractability.

Quantitative Differentiation Evidence for 3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Against Closest Analogs


Regioisomeric Carboxylic Acid Positioning: 5-COOH vs. 4-COOH Directs Distinct Binding-Mode Geometries in Kinase Inhibitor Design

The carboxylic acid at the 5-position of the pyrazolo[3,4-b]pyridine system enables amide bond formation that directs substituents toward solvent-exposed regions in kinase inhibitor ATP-binding pockets, a geometry validated by X-ray crystallography of NAMPT inhibitor complexes (PDB 4M6Q) [1]. By contrast, the 4-carboxylic acid regioisomer (e.g., 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) positions substituents into a different spatial vector, altering the interaction with the hinge region and selectivity profile [2]. The 6-carboxylic acid regioisomer is predominantly used for ester/hydrazide antidiabetic derivatives rather than amide-based kinase inhibitors [3]. This regioisomeric distinction is critical for medicinal chemistry programs that require precise spatial control of substituent orientation.

Kinase inhibitor design Structure-based drug design Regioisomeric differentiation

NAMPT Inhibitor Derivatization: Nanomolar Biochemical and Cellular Antiproliferation Potency Achieved via 5-Carboxamide Derivatives

The 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold served as the core for potent NAMPT inhibitors developed by Genentech. Compound 7, a 5-carboxamide derivative bearing an aza-indole moiety, achieved a NAMPT biochemical IC50 of 9.0 nM and an A2780 ovarian cancer cell proliferation IC50 of 10 nM [1]. A further optimized compound (26) demonstrated in vivo efficacy in an A2780 mouse xenograft model and exhibited reduced rat retinal exposures relative to a previously studied imidazo-pyridine-containing NAMPT inhibitor [1]. The same study reported that an optimized compound (58) inhibited multiple cancer cell lines with IC50 <10 nM (U251, HT1080, PC3, MiaPaCa2, HCT116) and displayed acceptable mouse PK (F = 41%, CL = 52.4 mL/min/kg) [2]. This contrasts with imidazo-pyridine NAMPT inhibitors, which produced more profound in vivo NAD depletion in mice, suggesting a differentiated safety window for the pyrazolo[3,4-b]pyridine-5-carboxamide series [1].

NAMPT inhibition Cancer metabolism Antiproliferative activity

α-Amylase Inhibition: 3-Methyl-1-phenyl Pyrazolopyridine Derivatives Show ~36–39-Fold Potency Gain Over Acarbose

Biaryl pyrazolo[3,4-b]pyridine ester (6a–i) and hydrazide (7a–i) derivatives synthesized from ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate were screened for α-amylase inhibition [1]. The most potent ester derivatives (6b, 6c, 6h, 6g) exhibited IC50 values of 5.14, 5.15, 5.56, and 5.20 μM, respectively. The hydrazide series (7a–7h) showed IC50 values ranging from 5.10 to 5.21 μM. These values represent an approximately 36–39-fold improvement in potency compared to the reference drug acarbose (IC50 = 200.1 ± 0.15 μM) [1]. Independently, a related series of pyrazolo[3,4-b]pyridine hydrazides (3a–d) and hydrazones (4a–e), synthesized from 3-methyl-1-phenyl-1H-pyrazol-5-amine, exhibited strong α-amylase inhibition with the most potent compound 3c showing IC50 = 9.6 ± 0.5 μM, approximately 21-fold more potent than acarbose (200.1 ± 10.0 μM) [2]. These data establish that the 3-methyl-1-phenyl substitution pattern on the pyrazolo[3,4-b]pyridine core is compatible with high-potency α-amylase inhibition.

Antidiabetic agents α-Amylase inhibition Pyrazolopyridine esters and hydrazides

Physicochemical Property Differentiation: logP, pKa, and MW Distinguish Target Compound from N-Methyl and N-Unsubstituted Analogs

The 1-phenyl substituent on 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid confers a predicted logP of 2.89, a pKa of 3.97 ± 0.30, a melting point of 278–280 °C, and a molecular weight of 253.26 g/mol . In contrast, the N-methyl analog (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, CAS 19743-72-7) has a molecular weight of 191.19 g/mol and a predicted logP of approximately 1.14 . The N-unsubstituted analog (3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, CAS 1118787-14-6) has a molecular weight of 177.16 g/mol . The 0.75–1.75 logP unit difference between the target compound and these analogs corresponds to a ~5.6–56-fold difference in octanol/water partition coefficient, which significantly affects membrane permeability, plasma protein binding, and oral absorption potential [1].

Physicochemical profiling logP Lead optimization

Trypanocidal Activity: 3-Methyl-1-phenyl Core Yields Active Carbohydrazide Derivatives Against Trypanosoma cruzi

Carbohydrazide derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, substituted at the C-6 position with phenyl, methyl, or trifluoromethyl groups, were evaluated for in vitro trypanocidal activity against both trypomastigote and amastigote forms of Trypanosoma cruzi [1]. The 4-carbohydrazide derivatives presented distinct activity profiles, with structure–activity relationship analysis indicating that lipophilicity and steric volume differences among the derivatives are key determinants of antiparasitic potency [1]. In a related antichagasic 1H-pyrazolo[3,4-b]pyridine series, the most active derivative (6g) showed an IC50 of 1.9 μg/mL against T. cruzi, with a druglikeness score (Osiris program) superior to both nifurtimox and benznidazole, the current clinical antichagasic drugs [2]. The inactive comparator compound (6o) showed the lowest druglikeness score among the set [2].

Chagas disease Trypanocidal agents Neglected tropical diseases

Multi-Vendor Commercial Availability and Pricing Advantage Over Close Structural Analogs

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926253-76-1) is stocked by at least six independent commercial suppliers: Santa Cruz Biotechnology (sc-347079: 250 mg/$240, 1 g/$510), Enamine (EN300-37159, 95%), Amadis Chemical (A1065109, 97%), AKSci (1122CX, 95%), CymitQuimica/Biosynth (3D-BMB25376, 50 mg/€217, 500 mg/€865), and Leyan (2045497, 95%) . In comparison, the closely related p-tolyl analog 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is available from fewer vendors and at a higher price point (Santa Cruz sc-347066: 250 mg/$288, 1 g/$584) [1]. The N-methyl analog (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) shows variable pricing with some vendors listing substantially higher per-mg costs (e.g., Beyotime Y131623: 250 mg/¥4,312) . The broader multi-vendor sourcing reduces single-supplier dependency and procurement risk.

Chemical procurement Building block sourcing Commercial availability

Highest-Impact Research and Procurement Application Scenarios for 3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid


NAMPT-Targeted Cancer Metabolism Inhibitor Development (Oncology Medicinal Chemistry)

Medicinal chemistry teams pursuing NAMPT inhibition for oncology can use this compound as the carboxylic acid precursor for amide coupling to generate 5-carboxamide derivatives. The Genentech NAMPT program demonstrated that 5-carboxamide derivatives of this scaffold achieve nanomolar biochemical IC50 (9.0 nM) and cellular antiproliferation IC50 (10 nM in A2780 cells), with one compound showing in vivo xenograft efficacy and reduced retinal exposure relative to imidazo-pyridine NAMPT inhibitors [1]. The co-crystal structure (PDB 4M6Q, 2.41 Å resolution) provides a validated binding mode for structure-based design [1]. Procurement of this specific 5-carboxylic acid building block enables direct access to the validated chemotype without requiring de novo scaffold synthesis.

α-Amylase Inhibitor Discovery for Type 2 Diabetes (Metabolic Disease Research)

Research groups developing next-generation α-amylase inhibitors can utilize this scaffold for esterification or hydrazide formation at the carboxylic acid position. Published data demonstrate that biaryl ester and hydrazide derivatives of 3-methyl-1-phenyl-pyrazolo[3,4-b]pyridine achieve IC50 values of 5.10–5.56 μM against α-amylase, representing a 36–39-fold potency improvement over acarbose (IC50 = 200.1 μM) [2]. Independent validation from a second research group confirms that hydrazide derivatives from 3-methyl-1-phenyl-1H-pyrazol-5-amine produce potent α-amylase inhibition (IC50 = 9.6 μM, ~21-fold vs. acarbose) [3]. The convergent evidence from two independent laboratories strengthens confidence in this scaffold for antidiabetic lead generation.

Kinase Inhibitor Library Synthesis (Diversity-Oriented Synthesis and High-Throughput Screening)

The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged kinase inhibitor motif, and the 5-carboxylic acid regioisomer specifically enables amide bond formation that directs substituents toward solvent-exposed regions of kinase ATP-binding pockets [4]. With a predicted logP of 2.89 and molecular weight of 253.26 g/mol, this building block resides within lead-like physicochemical space . Multi-vendor commercial availability at the 250 mg to 5 g scale (6+ suppliers, 95–97% purity) supports both exploratory library synthesis and scale-up for hit-to-lead optimization . The differentiated regioisomeric identity (5-COOH vs. 4-COOH or 6-COOH) ensures spatial control of substituent vectors, which is essential for rational kinase inhibitor design [4].

Antiparasitic Drug Discovery for Chagas Disease (Neglected Tropical Disease Programs)

Academic and non-profit drug discovery groups targeting Trypanosoma cruzi can utilize this scaffold to generate carbohydrazide derivatives with demonstrated in vitro trypanocidal activity against both trypomastigote and amastigote life stages [5]. The structure–activity relationship studies indicate that lipophilicity and steric parameters of C-6 substituents modulate antiparasitic potency, providing a rational basis for further optimization [5]. Notably, the most active derivative in a related series (6g, IC50 = 1.9 μg/mL) exhibited a computed druglikeness score exceeding that of the current clinical drugs nifurtimox and benznidazole, suggesting favorable developability characteristics for this chemotype [6].

Quote Request

Request a Quote for 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.